N-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine N-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1428336-01-9
VCID: VC3024085
InChI: InChI=1S/C19H25BN2O3/c1-18(2)19(3,4)25-20(24-18)15-8-11-17(22-13-15)21-12-14-6-9-16(23-5)10-7-14/h6-11,13H,12H2,1-5H3,(H,21,22)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC3=CC=C(C=C3)OC
Molecular Formula: C19H25BN2O3
Molecular Weight: 340.2 g/mol

N-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

CAS No.: 1428336-01-9

Cat. No.: VC3024085

Molecular Formula: C19H25BN2O3

Molecular Weight: 340.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine - 1428336-01-9

Specification

CAS No. 1428336-01-9
Molecular Formula C19H25BN2O3
Molecular Weight 340.2 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C19H25BN2O3/c1-18(2)19(3,4)25-20(24-18)15-8-11-17(22-13-15)21-12-14-6-9-16(23-5)10-7-14/h6-11,13H,12H2,1-5H3,(H,21,22)
Standard InChI Key QEELMHOMTXOSJR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC3=CC=C(C=C3)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC3=CC=C(C=C3)OC

Introduction

Chemical Properties and Structure

N-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibits the following chemical and physical properties:

PropertyValue
CAS No.1428336-01-9
Molecular FormulaC19H25BN2O3
Molecular Weight340.2 g/mol
IUPAC NameN-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Standard InChIInChI=1S/C19H25BN2O3/c1-18(2)19(3,4)25-20(24-18)15-8-11-17(22-13-15)21-12-14-6-9-16(23-5)10-7-14/h6-11,13H,12H2,1-5H3,(H,21,22)
Standard InChIKeyQEELMHOMTXOSJR-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC3=CC=C(C=C3)OC

The compound's structure consists of three primary components:

  • A pyridine core with a boronic acid pinacol ester at the 5-position

  • An amine group at the 2-position of the pyridine

  • A 4-methoxybenzyl group attached to the amine nitrogen

The boronic acid derivative is particularly important for the compound's utility in synthetic chemistry due to its stability and reactivity in coupling reactions.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves a multi-step process. Based on similar compounds, a general synthetic approach can be described as follows:

Direct Borylation Method

One approach involves the following steps:

  • Protection of the 2-aminopyridine with a 4-methoxybenzyl group

  • Borylation of the 5-position using bis(pinacolato)diboron and a palladium catalyst

Related Compounds

Several structurally related compounds have been reported in literature and commercial catalogs:

Parent Compound and Close Analogs

  • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine - The parent compound without the methoxybenzyl group, commonly used as a building block in medicinal chemistry

  • N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine - A related compound with a benzyl group instead of 4-methoxybenzyl

  • N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine - An isomeric compound with the amine at the 3-position instead of the 2-position

Functionalized Derivatives

  • N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine hydrochloride - A derivative with an extended amine functionality

  • 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine - A more highly substituted analog

These related compounds share the core feature of a pyridine ring with a boronic acid pinacol ester group, but differ in substitution patterns, which can lead to varied reactivity profiles and applications.

Future Research Directions

Future research involving N-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine may focus on:

  • Development of more efficient and selective synthetic routes

  • Exploration of novel transformations of the boronic ester functionality

  • Application in the synthesis of libraries of pyridine-containing compounds for pharmaceutical screening

  • Investigation of catalytic systems that enable milder reaction conditions for cross-coupling reactions

  • Use in the preparation of heterocyclic systems beyond simple pyridines, such as the synthesis of fused ring systems like imidazo[1,5-a]pyridines

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